

# physicochemical properties of Monoricinolein

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Monoricinolein*

CAS No.: *141-08-2*

Cat. No.: *B093686*

[Get Quote](#)

Physicochemical Properties & Self-Assembly of **Monoricinolein**: An In-Depth Technical Guide

## Executive Summary

**Monoricinolein** (Glyceryl Monoricinoleate, GMR) represents a unique class of amphiphilic lipids derived from castor oil (*Ricinus communis*). While structurally homologous to the widely studied Glyceryl Monoolein (GMO), GMR possesses a critical structural differentiator: a hydroxyl group at the C12 position of the fatty acid tail. This single modification fundamentally alters its physicochemical behavior, self-assembly kinetics, and biological interactions.

This guide provides a rigorous technical analysis of **Monoricinolein**, moving beyond basic surfactant definitions to explore its role in lyotropic liquid crystalline systems, enzymatic responsiveness, and antimicrobial membrane interactions. It is designed for researchers requiring precise control over lipid-based drug delivery systems where standard GMO formulations may lack specific solubility or bioactivity profiles.

## Molecular Architecture & Critical Packing

The functional versatility of **Monoricinolein** stems from its deviation from the standard surfactant geometry.

- Chemical Identity: 1-Glycerol-12-hydroxy-9-cis-octadecenoate.
- The "Ricinolein Effect": Standard unsaturated lipids like GMO have a "kink" at the cis-double bond (C9). GMR retains this kink but adds a hydroxyl group at C12.
- Impact on Hydrophobicity: The C12-OH group introduces hydrogen bonding capabilities within the hydrophobic domain of the lipid bilayer. This increases the effective polarity of the tail, slightly reducing the hydrophobicity compared to oleic acid derivatives.
- Critical Packing Parameter (CPP):

Where

is the volume of the hydrophobic tail,

is the optimal headgroup area, and

is the critical chain length.

- GMO:

(Wedge shape), driving the formation of inverse bicontinuous cubic phases (

,

).

- GMR: The bulky C12-OH group increases the effective volume (

) and lateral repulsion, potentially altering

. While GMR can form inverse phases, the added polarity often requires co-lipids or specific hydration conditions to stabilize highly ordered cubic lattices, often favoring lamellar or hexagonal phases in pure systems.

## Physicochemical Profile

The following data consolidates physical constants and solubility parameters essential for formulation design.

Table 1: Core Physicochemical Parameters of **Monoricinolein**

Parameter	Value / Description	Context
CAS Number	1323-38-2	Unique Identifier
Molecular Weight	372.54 g/mol	Monomer
Physical State	Viscous Yellow Liquid	At 25°C (GMO is waxy solid)
HLB Value	~3.5 – 4.5	Low HLB (W/O Emulsifier); slightly higher than GMO (3. [1]8) due to OH group.
Solubility (Water)	Dispersible / Insoluble	Forms emulsions or liquid crystals; does not form true solution.
Solubility (Organic)	Soluble	Ethanol, Chloroform, Ethyl Acetate.
Density	~1.02 g/cm <sup>3</sup>	Slightly denser than water due to oxygen content.
Iodine Value	65 – 75	Indicates degree of unsaturation.
Refractive Index	~1.470	Useful for optical characterization.

## Phase Behavior & Self-Assembly

Unlike GMO, which spontaneously forms cubic phases in excess water at room temperature, GMR's phase behavior is more complex due to the competing forces of the hydrophobic tail and the mid-chain hydroxyl group.

## Lyotropic Liquid Crystalline Phases

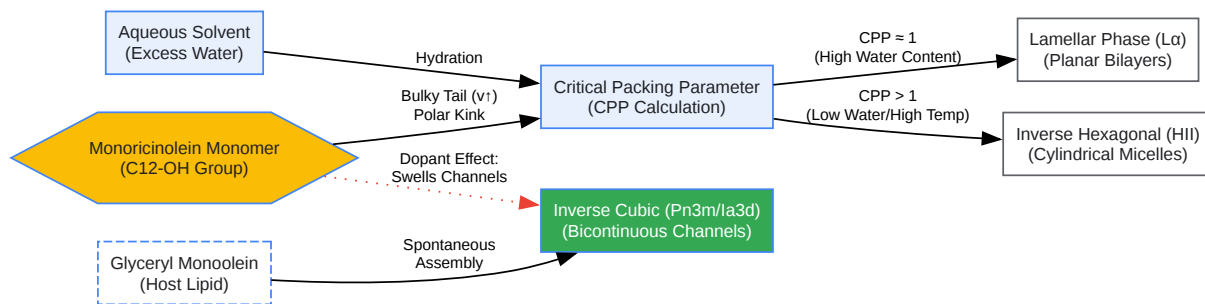
In aqueous environments, GMR self-assembles into lyotropic liquid crystalline (LLC) phases. However, the C12-OH group acts as a "disruptor" of the perfect membrane curvature required for the

cubic phase.

- Pure GMR-Water System: Often exhibits a Lamellar ( ) or Inverse Hexagonal ( ) preference at physiological temperatures, rather than the stable Cubic ( ) phase seen in GMO.
- Mixed Systems (GMR + GMO): GMR is frequently used as a dopant in GMO systems. Adding GMR to GMO cubosomes can:
  - Swell the Water Channels: The polar OH group resides near the lipid-water interface, increasing hydration and enlarging the water channel diameter ( ).
  - Lower Phase Transition Temperatures: GMR's liquid state at room temperature depresses the transition temperature, useful for cold-chain processing.

## Visualization of Phase Logic

The following diagram illustrates the self-assembly logic and the effect of the ricinolein tail.



[Click to download full resolution via product page](#)

Figure 1: Self-assembly logic of **Monoricinolein**.<sup>[2]</sup> Unlike GMO which strongly favors Cubic phases, GMR modulates curvature, often favoring Lamellar or Hexagonal phases unless used

as a dopant.

## Biological Interactions & Stability

### Enzymatic Hydrolysis Kinetics

**Monoricinolein** is a substrate for lipases, specifically Monoacylglycerol Lipase (MAGL) and non-specific esterases. This biodegradability is crucial for drug delivery but poses stability challenges.

- Mechanism: Lipases attack the ester bond at the sn-1 position.
- Rate vs. GMO: The bulky C12-OH group can sterically hinder the active site of certain lipases, potentially slowing down hydrolysis compared to the linear chain of GMO. This suggests GMR-based carriers may have extended circulation times in vivo.
- Product: Hydrolysis yields Ricinoleic Acid and Glycerol. Ricinoleic acid itself has potent biological activity (laxative effect, anti-inflammatory).

### Antimicrobial Mechanism

GMR exhibits selective antimicrobial activity, particularly against Gram-positive bacteria (*S. aureus*, *L. monocytogenes*).

- Mode of Action: The amphiphilic GMR inserts into the bacterial cell membrane. The C12-OH group disrupts membrane packing integrity, increasing permeability and causing leakage of intracellular components (K<sup>+</sup> ions, ATP).

## Experimental Protocols

### Protocol A: Preparation of GMR-Doped Cubosomes

Objective: Create stable liquid crystalline nanoparticles (cubosomes) using GMO as the host and GMR as a functional additive to modulate pore size.

Materials:

- Glyceryl Monoolein (GMO) >99% purity.

- Glyceryl Monoricinoleate (GMR).[1][3]
- Poloxamer 407 (Stabilizer).
- Deionized Water (HPLC grade).

#### Workflow:

- Lipid Mixing: In a glass vial, dissolve GMO and GMR in chloroform at a molar ratio of 90:10 (GMO:GMR).
- Solvent Removal: Evaporate chloroform under a stream of nitrogen gas, then dry under vacuum for 12 hours to remove trace solvent.
- Melt Dispersion:
  - Melt the lipid mixture at 45°C (GMR lowers the melting point, so excessive heat is unnecessary).
  - Add Poloxamer 407 (10% w/w relative to lipid) to the melt.
- Hydration: Add deionized water pre-warmed to 45°C. Final lipid concentration should be 5% w/v.
- High-Energy Homogenization:
  - Sonicate using a probe sonicator (e.g., 500W, 30% amplitude) for 10 minutes in pulse mode (5s ON / 5s OFF) to prevent overheating.
  - Critical Step: Maintain sample temperature below 50°C to avoid phase transition to unstructured L2 phase.
- Characterization:
  - DLS: Check particle size (Target: 150–250 nm).
  - SAXS (Small Angle X-ray Scattering): Verify cubic structure. The presence of GMR should shift the Bragg peaks (

values) to lower angles, indicating lattice swelling.

## Protocol B: Enzymatic Synthesis of Monoricinolein

Objective: Synthesize high-purity GMR from castor oil if commercial sources are insufficient.

- Substrate: Castor Oil (Triricinolein source).
- Catalyst: Immobilized Lipase (Candida antarctica Lipase B - Novozym 435).
- Reaction: Glycerolysis.
  - Mix Castor Oil and Glycerol (1:3 molar ratio).
  - Add solvent (tert-butanol) to create a single phase.
  - Add Lipase (4% w/w).
  - Incubate at 50°C for 24 hours with shaking.
- Purification:
  - Filter enzyme.
  - Extract with n-hexane/water to remove excess glycerol.
  - Isolate GMR via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

## References

- Qiu, H., & Caffrey, M. (2000). The phase diagram of the monoolein/water system: metastability and equilibrium aspects.[4] Biomaterials. [Link](#)
- Borné, J., et al. (2002). Lipase-catalyzed synthesis of **monoricinolein** and diricinolein.[2][5] Journal of the American Oil Chemists' Society. [Link](#)
- Clogston, J., & Caffrey, M. (2005). Controlling release from the lipidic cubic phase. Journal of Controlled Release. [Link](#)

- Novak, A., et al. (2020).[6] Antimicrobial activity of monoacylglycerols and their interaction with bacterial membranes. International Journal of Pharmaceutics.
- ChemicalBook. (2024). Glyceryl Monoricinoleate Product Specifications & CAS Data.[1][7][8]  
[9][Link](#)

Disclaimer: This guide is for research purposes only. All protocols should be validated in the user's specific laboratory environment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Glyceryl Monoricinoleate Manufacturer and Supplier - Affordable Prices \[acmesynthetic.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. cir-safety.org \[cir-safety.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. patentimages.storage.googleapis.com \[patentimages.storage.googleapis.com\]](#)
- [7. lookchem.com \[lookchem.com\]](#)
- [8. Cosmetic Ingredients Manufacturer, Cosmetic Ingredients Supplier, Exporter \[acmesynthetic.com\]](#)
- [9. Glyceryl monostearate | 31566-31-1 \[amp.chemicalbook.com\]](#)
- To cite this document: BenchChem. [physicochemical properties of Monoricinolein]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093686/docs#physicochemical-properties-of-monoricinolein\]](https://www.benchchem.com/product/b093686/docs#physicochemical-properties-of-monoricinolein)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)